2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid
CAS No.: 1219981-37-9
Cat. No.: VC2673401
Molecular Formula: C13H18N2O3
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219981-37-9 |
|---|---|
| Molecular Formula | C13H18N2O3 |
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | 2-[methyl(oxan-4-ylmethyl)amino]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H18N2O3/c1-15(9-10-4-7-18-8-5-10)12-11(13(16)17)3-2-6-14-12/h2-3,6,10H,4-5,7-9H2,1H3,(H,16,17) |
| Standard InChI Key | VZRVSHKCMSVGPE-UHFFFAOYSA-N |
| SMILES | CN(CC1CCOCC1)C2=C(C=CC=N2)C(=O)O |
| Canonical SMILES | CN(CC1CCOCC1)C2=C(C=CC=N2)C(=O)O |
Introduction
2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid is a complex organic compound that belongs to the class of pyridinecarboxylic acids, specifically derivatives of nicotinic acid. This compound is notable for its unique structural features, which include a tetrahydropyran ring and an amino group attached to the nicotinic acid moiety. The presence of these functional groups contributes to its potential applications in medicinal chemistry and organic synthesis.
Synthesis and Preparation
The synthesis of 2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid typically involves multi-step chemical reactions. These reactions often require specific catalysts and solvents to achieve high yields and purity. In laboratory settings, synthesis is conducted under controlled conditions, optimizing parameters such as temperature, pressure, and pH. Industrial applications utilize automated reactors for consistency and efficiency in production. Purification methods like crystallization or chromatography are employed to isolate the final product.
Potential Applications
2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid has potential applications in scientific research, particularly in pharmacology and materials science. Its unique structure makes it a valuable candidate for further research, potentially leading to novel therapeutic agents or advanced materials.
Suppliers and Availability
This compound is available from several suppliers, including Matrix Scientific and Alchem Pharmtech, Inc. It is marketed for research purposes only and is not intended for use as a pharmaceutical, food, or household product.
Supplier Information
| Supplier | CAS Number | Molecular Weight | Availability |
|---|---|---|---|
| Matrix Scientific | 1219981-37-9 | 250.29 g/mol | 500 mg, 2.5 g |
| Alchem Pharmtech | 1219981-37-9 | 250.29 g/mol | 1 g, 10 g, 100 g, 1 kg |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume